N-[2-(SEC-BUTYL)PHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE
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Overview
Description
N-[2-(SEC-BUTYL)PHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a sec-butyl group, a phenyl ring, a furylcarbonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(SEC-BUTYL)PHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the furylcarbonyl group: This step involves the acylation of the sec-butylphenyl intermediate with 2-furoyl chloride in the presence of a base such as pyridine.
Formation of the piperidinecarboxamide moiety: The final step involves the reaction of the intermediate with piperidine and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(SEC-BUTYL)PHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[2-(SEC-BUTYL)PHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(sec-Butylcarbamoyl)phenyl]-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide
- N-[2-(sec-Butylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Uniqueness
N-[2-(SEC-BUTYL)PHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to the presence of the furylcarbonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the phenyl or piperidine rings.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-15(2)17-7-4-5-8-18(17)22-20(24)16-10-12-23(13-11-16)21(25)19-9-6-14-26-19/h4-9,14-16H,3,10-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGCYCOCARXHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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